![molecular formula C9H13ClN2O2 B2436412 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride CAS No. 2490404-39-0](/img/structure/B2436412.png)
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride
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Overview
Description
“2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 1363404-99-2 . It has a molecular weight of 173.65 . The compound is a solid and should be stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for the compound is 1S/C7H11N3.ClH/c1-6-5-10-3-2-8-4-7 (10)9-6;/h5,8H,2-4H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Antibacterial Activity
EN300-27115363: and its derivatives have demonstrated promising antibacterial properties. Researchers have synthesized hydrazone derivatives from this compound, which exhibit excellent antibacterial activity against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus, S. pyogenes) bacteria . These findings suggest potential applications in developing novel antimicrobial agents.
Drug Discovery and Scaffold Development
The unique structure of EN300-27115363 offers opportunities for scaffold-based drug discovery. Medicinal chemists can modify its core to create libraries of analogs, potentially identifying novel lead compounds for various therapeutic areas.
Safety and Hazards
The compound has been classified as harmful, with hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-6-5-11-4-2-3-7(9(12)13)8(11)10-6;/h5,7H,2-4H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHTVEWLNXXPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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